molecular formula C10H9N3OS B7738384 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol

2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol

Cat. No.: B7738384
M. Wt: 219.27 g/mol
InChI Key: AQJOOQHNAFGZEL-KPKJPENVSA-N
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Description

2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol is an organic compound that features a thiazole ring and a phenol group connected by a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol typically involves the condensation reaction between 2-hydrazinyl-1,3-thiazole and salicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The phenol group in this compound can undergo oxidation to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The compound’s hydrazone linkage and phenol group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}aniline
  • 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}benzaldehyde

Comparison:

  • 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol is unique due to the presence of the phenol group, which imparts additional reactivity and potential biological activity compared to its analogs.
  • 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}aniline lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
  • 2-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}benzaldehyde has an aldehyde group instead of a hydroxyl group, which alters its reactivity and potential applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(E)-(1,3-thiazol-2-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c14-9-4-2-1-3-8(9)7-12-13-10-11-5-6-15-10/h1-7,14H,(H,11,13)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJOOQHNAFGZEL-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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